Bis(ethylenediamine)copper dihydroxide
Overview
Description
Bis(ethylenediamine)copper(II) complexes are coordination compounds featuring copper(II) ions coordinated by ethylenediamine ligands. These complexes have been extensively studied due to their interesting chemical and physical properties, which make them relevant in various fields such as catalysis, material science, and biochemistry.
Synthesis Analysis
The synthesis of bis(ethylenediamine)copper(II) complexes can be achieved through various methods. For instance, a mixed-valence copper(I)-copper(II) complex was prepared by electrochemical dissolution of a copper anode in a solution containing ethylenediamine, demonstrating the feasibility of electrochemical synthesis for these types of complexes . Additionally, direct synthesis methods have been employed, such as the reaction of copper powder with glycine hydrochloride in methanol solution, which can lead to the formation of bis(ethylenediamine)copper(II) complexes with carbamate anions .
Molecular Structure Analysis
The molecular structure of bis(ethylenediamine)copper(II) complexes is typically characterized by coordination of the copper(II) ion with ethylenediamine ligands. Single-crystal X-ray diffraction studies have revealed that these complexes can exhibit various geometries, including distorted octahedral and square planar arrangements . The coordination environment can significantly influence the physical and chemical properties of the complexes.
Chemical Reactions Analysis
Bis(ethylenediamine)copper(II) complexes participate in a variety of chemical reactions. For example, they can undergo polymerization reactions, as demonstrated by the electro-initiation polymerization of a bis(ethylenediamine)copper(II) complex leading to the formation of low molecular weight linear poly(dichlorophenylene oxide) . Additionally, these complexes can be involved in redox reactions, as seen in the synthesis of mixed-valence copper(I)-copper(II) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(ethylenediamine)copper(II) complexes are diverse and have been the subject of various studies. Thermal decomposition kinetics of these complexes have been investigated, revealing the mechanisms of dehydration and deamination during thermal decomposition . Magnetic susceptibility measurements have shown that these complexes can exhibit interesting magnetic properties, such as a maximum of susceptibility at low temperatures . Spectroscopic techniques, including Raman spectroscopy and absorption spectra analysis, have been used to study the electronic structure and bonding in these complexes .
Scientific Research Applications
1. Crystal Structure Analysis
The complex ion of bis(ethylenediamine)copper(II) exhibits an octahedral structure, where the ligands are two bidentate ethylenediamine molecules, a water molecule, and a chloride ion. This structural information is essential for understanding the compound's chemical behavior and applications in coordination chemistry (Ball, Hall, Rickard, & Waters, 1967).
2. Thermal Decomposition Kinetics
Thermal decomposition of bis(ethylenediamine)copper(II) halide monohydrates has been extensively studied, revealing significant insights into the kinetics and mechanisms of dehydration and deamination stages. These findings are crucial for applications in material science and in understanding the thermal stability of such complexes (Mathew, Nair, & Ninan, 1989).
3. Polymerization Potential
The bis(4-bromo-2,6-dichlorophenoxo) ethylenediamine copper(II) complex can be polymerized using electro-initiation, leading to the formation of linear poly(dichlorophenylene oxide). This application is pivotal for developing new materials with specific properties and uses in polymer chemistry (Kısakürek & Yiǧit, 1991).
4. Redox Properties and Encapsulation in Zeolites
When encapsulated in various zeolites, the redox potential of bis(ethylenediamine) copper(II) complex is altered towards negative values, indicating potential applications in catalysis and redox chemistry. This study is significant for the development of new catalysts and understanding metal complexes in constrained environments (Ganesan & Viswanathan, 2005).
Safety And Hazards
Bis(ethylenediamine)copper(II) hydroxide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Bis(ethylenediamine)copper(II) hydroxide has potential applications in various fields. It has been used to evaluate the cation exchange capacity (CEC) of clays by copper absorption . It may also be used to modify polyoxoniobate, which is a class of polyoxometalates (POMs) that finds potential application in photocatalytic H2 production .
properties
IUPAC Name |
copper;ethane-1,2-diamine;dihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATCRQGYOIZIHC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18CuN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52769-67-2 (Parent), 14552-35-3 (dihydroxide) | |
Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Komeen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301014409 | |
Record name | Bis(ethylenediamine)copper dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen). | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
212 °F at 760 mmHg (approx.) (USCG, 1999) | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
greater than 1.1 at 68 °F (est.) (USCG, 1999) | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Bis(ethylenediamine)copper dihydroxide | |
CAS RN |
14552-35-3, 52769-67-2 | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Komeen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(ethylenediamine)copper dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(ethylenediamine)copper dihydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethylenediamine copper(II) hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.